molecular formula C10H11ClN4O B8047089 4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine

4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine

Cat. No.: B8047089
M. Wt: 238.67 g/mol
InChI Key: USEAHHAKEYXBFE-UHFFFAOYSA-N
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Description

4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine is a chemical compound belonging to the class of imidazo[1,2-b]pyridazines, which are characterized by their fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine typically involves the following steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as 6-chloropyridazin-3-amine and 2-chloro-1-methylimidazole, under acidic conditions.

  • Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where the chloro group on the imidazo[1,2-b]pyridazine core is replaced by the morpholine moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, such as amines, alcohols, or thiols, under basic or neutral conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding reduced derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.

  • Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological or therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine is unique due to its specific structural features and reactivity. Similar compounds include other imidazo[1,2-b]pyridazines and related heterocycles, such as pyrazolopyrimidines and pyrazolopyridazines. These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-(6-chloroimidazo[1,2-b]pyridazin-8-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-9-7-8(14-3-5-16-6-4-14)10-12-1-2-15(10)13-9/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEAHHAKEYXBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NN3C2=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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